Ethyl 2,4-dichloro-6-nitrobenzoate
Overview
Description
Ethyl 2,4-dichloro-6-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions, a nitro group at the 6 position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-nitrobenzoate typically involves the esterification of 2,4-dichloro-6-nitrobenzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been explored to improve the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dichloro-6-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,4-dichloro-6-aminobenzoate.
Hydrolysis: 2,4-dichloro-6-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2,4-dichloro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in nucleophilic substitution reactions. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their chemical environment.
Comparison with Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
2,4-Dichloro-6-nitrobenzoic acid: The carboxylic acid form, which is more acidic and less lipophilic compared to the ester.
Methyl 2,4-dichloro-6-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2,4-dichloro-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMSBWZIYFIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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